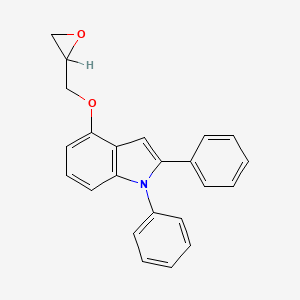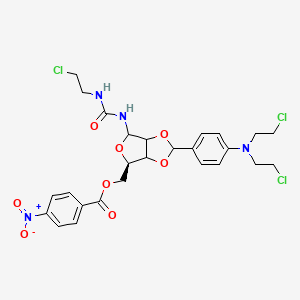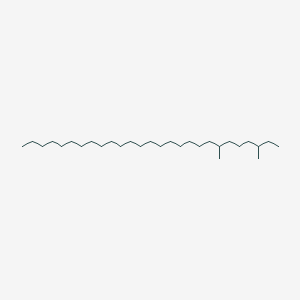
3,7-Dimethylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylheptacosane is an aliphatic hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . This compound is a branched alkane, characterized by the presence of two methyl groups attached to the heptacosane chain at the 3rd and 7th positions. It is commonly found in the cuticular hydrocarbons of insects and plays a significant role in chemical communication and mate recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylheptacosane can be achieved using 3-methylthiophene as the building block. The process involves acylation of 3-methylthiophene with 3-methyl pentanoyl chloride in the presence of aluminum chloride, yielding a mixture of isomers. The ketone is then reduced under Wolf-Kishner conditions, followed by further acylation with octadecanoyl chloride and reduction to the alkane. The final step involves hydrogenation in the presence of a Raney Nickel catalyst, resulting in this compound with an overall yield of 20% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, and carboxylic acids under specific conditions.
Reduction: Although already a saturated hydrocarbon, it can be involved in reduction reactions to remove any functional groups if present.
Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,7-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Industry: Used in the formulation of synthetic pheromones for pest control and in the study of hydrocarbon-based materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of insects, facilitating chemical communication and mate recognition. The molecular targets include olfactory receptors and pheromone-binding proteins, which detect and respond to the presence of this hydrocarbon .
Comparison with Similar Compounds
- 5-Methylheptacosane
- 5,17-Dimethylheptacosane
- 3,9-Dimethylheptacosane
Comparison: 3,7-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other methylated heptacosanes, it has distinct roles in chemical communication and mate recognition in insects . The position and number of methyl groups significantly affect the compound’s interaction with biological receptors and its overall function.
Properties
CAS No. |
73189-55-6 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3,7-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29(4)27-24-26-28(3)6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
JVMGJGOHLJIIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



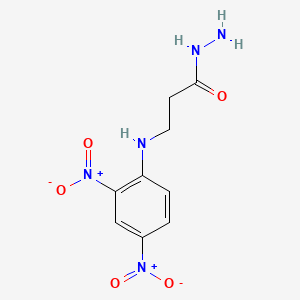

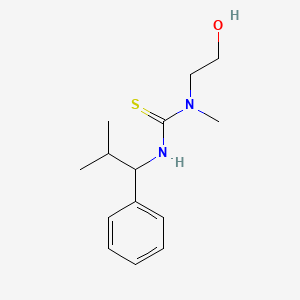
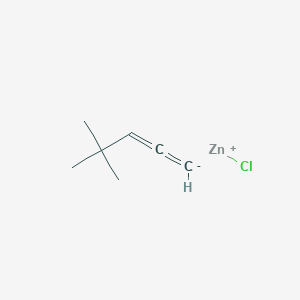




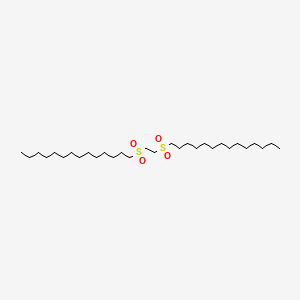
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

